Diethoxyphosphorylformamide

Description

Contextualization within Organophosphorus Chemistry

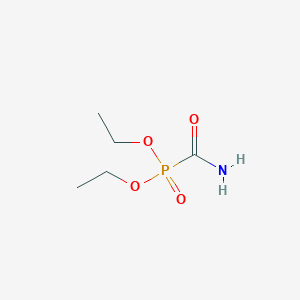

Organophosphorus chemistry is a broad field that encompasses the study of compounds containing a phosphorus-carbon bond or phosphorus-containing functional groups. These compounds are integral to various areas, including medicinal chemistry, agriculture, and catalysis. Diethoxyphosphorylformamide belongs to the sub-class of phosphoramidates, which are characterized by a phosphorus-nitrogen bond. Specifically, it is an N-acylphosphoramidate, where the nitrogen atom is acylated with a formyl group. The presence of the P-N bond and the carbonyl group in proximity suggests a unique electronic environment and reactivity profile that distinguishes it from other organophosphorus compounds.

Historical Perspectives on Phosphorylformamide Derivatives

Significance of the this compound Scaffold in Synthetic Chemistry

The significance of a chemical scaffold is determined by its utility in the construction of more complex molecules or its inherent functional properties. While the broader class of phosphoramidates has been utilized in the synthesis of biologically active molecules and as ligands in catalysis, the specific applications of the this compound scaffold are not extensively documented. The formamide (B127407) group itself can be a precursor to other functionalities, and the diethoxyphosphoryl group can act as a directing group or a pharmacophore. The combination of these two groups within one molecule presents theoretical possibilities for its use as a versatile building block in organic synthesis, though specific, widely adopted applications are yet to be highlighted in prominent research.

Scope of Current Research and Knowledge Gaps Pertaining to this compound

Current research on organophosphorus compounds is vast and continually expanding. However, dedicated studies focusing exclusively on this compound appear to be limited. A thorough review of scientific databases does not reveal a significant body of work centered on this specific molecule. This indicates a substantial knowledge gap.

Key areas where information is lacking include:

Detailed Synthetic Protocols: While general methods for synthesizing related compounds exist, optimized and scalable syntheses specifically for this compound are not well-documented.

Reactivity Profile: A comprehensive study of its reactivity with various reagents and under different conditions has not been published. Understanding its stability, and how the phosphoryl and formamide groups influence each other's reactivity, is crucial for its potential application.

Spectroscopic and Structural Data: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction analysis, which are fundamental for unequivocal characterization, are not readily available in the public domain.

Applications: Beyond theoretical considerations, practical applications of this compound in areas such as medicinal chemistry, materials science, or as a reagent in organic synthesis have not been demonstrated in the reviewed literature.

This lack of specific research presents an opportunity for future investigations to explore the fundamental chemistry and potential utility of this particular organophosphorus compound.

Data on Related N-Acylphosphoramidates

To provide some context within the broader chemical class, the following table includes data on related N-acylphosphoramidate compounds. It is important to note that this data is not directly representative of this compound.

| Compound Name | Molecular Formula | Synthesis Method | Application/Significance |

| N-Benzoyl-phosphoramidic acid diethyl ester | C11H16NO4P | Reaction of diethyl phosphite (B83602), benzamide, and an oxidant | Intermediate in organic synthesis |

| Diethyl (acetylamino)phosphonate | C6H14NO4P | Arbuzov reaction of triethyl phosphite and N-acetyl-alpha-chloroglycine | Precursor to phosphonopeptides |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphorylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P/c1-3-9-11(8,5(6)7)10-4-2/h3-4H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXNIQXHOZNMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=O)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethoxyphosphorylformamide and Its Structural Analogs

Direct Synthesis Pathways for Diethoxyphosphorylformamide

The direct construction of the this compound scaffold can be approached from two primary retrosynthetic disconnections: forming the P-N bond through phosphorylation of formamide (B127407) or forming the N-C bond via amidation of a dialkyl phosphonate (B1237965).

Formamide is recognized not only as a solvent but also as a versatile reagent in prebiotic and synthetic chemistry, capable of participating in condensation and phosphorylation reactions. jst.go.jpnasa.gov While direct phosphorylation of formamide to yield this compound is not extensively documented, the synthesis can be achieved by reacting formamide with a suitable phosphorylating agent. One such effective agent is diethyl phosphorochloridate. wikipedia.org

The reaction involves the nucleophilic attack of the nitrogen atom of formamide on the electrophilic phosphorus center of diethyl phosphorochloridate. This process displaces the chlorine atom and forms the desired P-N bond. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Hypothetical Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|

Formamide's utility as a medium for phosphorylation is well-established in other contexts, such as the phosphorylation of nucleosides, where it facilitates the formation of phosphate (B84403) esters, including cyclic phosphates and diphosphates. nasa.govresearchgate.net These studies underscore the feasibility of using formamide as a substrate in phosphorylation chemistry.

An alternative strategy for synthesizing this compound is the amidation of dialkyl phosphonates, specifically diethyl phosphonate. This approach focuses on forming the formyl-nitrogen bond. Modern synthetic methods allow for the chemoselective activation of diethyl phosphonates, making them amenable to substitution with a range of nucleophiles, including amines. nih.gov

One plausible pathway involves the activation of diethyl phosphonate with an agent like triflic anhydride, followed by the introduction of a formamide equivalent. nih.gov Alternatively, formamide itself can be used as the nitrogen source. Catalytic systems, such as those employing cerium oxide (CeO2), have proven effective in the selective synthesis of N-alkyl amides from nitriles, amines, and water, suggesting potential applicability for direct amidation reactions. researchgate.net Another approach involves formamide catalysis, where formamides can facilitate the transformation of carboxylic acids into amides, highlighting the reactivity of the formamide group in C-N bond formation. peterhuylab.de

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives allows for the modification of the compound's properties by introducing various alkyl and aryl groups. These syntheses typically begin with a pre-formed this compound core or a related precursor.

Standard N-alkylation methods can be applied to introduce alkyl groups onto the formamide nitrogen. These reactions generally involve the deprotonation of the N-H bond with a base to form a nucleophilic anion, which then reacts with an alkyl halide (e.g., alkyl iodide or bromide) in an S(_N)2 reaction. libretexts.org This is a common and effective strategy for creating N-alkyl bonds in a variety of heterocyclic and amide systems. nih.govresearchgate.netpolimi.it

For N-arylation, modern coupling reactions are often employed. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds between an amine and an aryl halide or triflate, catalyzed by a palladium complex. This reaction is widely used for the synthesis of N-aryl compounds, including complex nucleoside derivatives. nih.gov Another approach involves the condensation of an amine with a cyclic anhydride, although this typically requires harsh conditions. chemrxiv.org More recent organocatalytic methods offer milder alternatives for N-arylation. chemrxiv.orgnih.gov

The synthesis of specific N-substituted derivatives, such as N-(6-chlorohexyl)-1-diethoxyphosphorylformamide and N-cyclopentyl-1-diethoxyphosphoryl-methanamide , follows general N-alkylation principles.

For the synthesis of N-(6-chlorohexyl)-1-diethoxyphosphorylformamide , this compound would be reacted with a dihalogenated hexane, such as 1-bromo-6-chlorohexane. The reaction would be designed to favor monosubstitution at one of the halogenated ends, taking advantage of the different reactivities of bromine and chlorine.

The synthesis of N-cyclopentyl-1-diethoxyphosphoryl-methanamide can be achieved by reacting this compound with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a suitable base. The cyclopentyl group is introduced via nucleophilic substitution. Similar syntheses have been reported for creating N-cyclopentyl-substituted lactams and indazoles. beilstein-journals.orgresearchgate.net

Table 2: Proposed Synthesis of N-Substituted Derivatives

| Target Compound | Precursor 1 | Precursor 2 | Reaction Type |

|---|---|---|---|

| N-(6-chlorohexyl)-1-diethoxyphosphorylformamide | This compound | 1-bromo-6-chlorohexane | N-Alkylation |

Advanced Synthetic Transformations Leading to Complex this compound Structures

The this compound moiety can be incorporated into highly complex molecular architectures, such as modified natural products. An example is the synthesis of 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin . mdpi.com

The synthesis of this intricate molecule is a multi-step process that begins with the modification of betulin (B1666924), a naturally occurring triterpenoid. mdpi.com

Esterification: The process starts with 3-diethoxyphosphorylbetulin. This intermediate is dissolved in dichloromethane (B109758) and cooled. Propiolic acid is then added, along with N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction forms an ester linkage at the C28 position of the betulin backbone, yielding 3-diethoxyphosphoryl-28-propynoylbetulin. mdpi.com

Cycloaddition: The terminal alkyne introduced in the first step is then used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The alkyne-functionalized betulin derivative is reacted with 1-azido-1-deoxy-β-D-glucopyranose to form the 1,2,3-triazole ring. This step links the sugar moiety to the betulin scaffold. mdpi.com

The final structure's identity and conformation have been confirmed through extensive analysis, including X-ray diffraction and various spectroscopic methods. mdpi.com

Table 3: Key Synthetic Steps for a Complex Betulin Derivative

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | 3-Diethoxyphosphorylbetulin | Propiolic acid, DCC, DMAP | 3-Diethoxyphosphoryl-28-propynoylbetulin |

This synthetic sequence demonstrates how the diethoxyphosphoryl group can be carried through a series of complex transformations to produce sophisticated, multifunctional molecules.

Catalytic Strategies in the Synthesis of this compound Derivatives

The synthesis of α-aminophosphonate derivatives, which are structurally related to this compound, can be significantly enhanced through various catalytic strategies. Catalysts are employed to improve reaction rates, yields, and in some cases, stereoselectivity. These strategies are broadly applicable to the key synthetic methodologies, namely the Kabachnik-Fields and Pudovik reactions.

A variety of catalysts have been explored for the synthesis of α-aminophosphonates. These can be broadly categorized as Lewis acids, Brønsted acids, and organocatalysts. For instance, titanium tetrachloride (TiCl4) has been utilized as a catalyst in the one-pot, three-component Kabachnik-Fields reaction to produce α-aminophosphonates in good yields. derpharmachemica.com Other Lewis acids such as BF3·Et2O have also been shown to be effective. arkat-usa.org

In addition to Lewis acids, Brønsted acids can also catalyze the formation of α-aminophosphonates. The reactions are often performed using catalysts to improve efficiency. arkat-usa.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-aminophosphonate derivatives. Chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts have been successfully used as catalysts in the α-amidoalkylation of dimethyl phosphite (B83602) with 1-(N-acylamino)alkyltriphenylphosphonium salts, affording enantiomerically enriched α-aminophosphonates with high yields and enantiomeric excesses.

Furthermore, ionic liquids, such as triethylammonium (B8662869) acetate (B1210297) ([TEAA]), have been employed as catalysts in the Kabachnik-Fields reaction under ultrasound irradiation, providing a green and efficient method for the synthesis of novel α-aminophosphonates. nih.gov The use of such catalysts can facilitate simpler workup procedures and lead to high yields of the desired products. nih.gov

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Diethoxyphosphorylformamide

Nucleophilic Reactivity of the Formamide (B127407) Nitrogen and Carbonyl Carbon

The formamide portion of Diethoxyphosphorylformamide presents two primary sites for nucleophilic interaction: the nitrogen atom and the carbonyl carbon. The lone pair of electrons on the formamide nitrogen is delocalized into the carbonyl group, which reduces its basicity and nucleophilicity compared to a simple amine. Furthermore, the electron-withdrawing nature of the diethoxyphosphoryl group attached to the nitrogen is expected to further decrease the electron density on the nitrogen, making it even less nucleophilic.

Conversely, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This reactivity is a cornerstone of amide chemistry. In the case of this compound, the electron-withdrawing phosphoryl group is anticipated to enhance the electrophilic character of the carbonyl carbon, making it more reactive towards nucleophiles than unsubstituted formamide. Nucleophilic attack at this position would likely proceed through a tetrahedral intermediate.

Table 1: Predicted Relative Reactivity of the Formamide Moiety in this compound

| Site | Predicted Reactivity | Rationale |

| Formamide Nitrogen | Low Nucleophilicity | Delocalization of lone pair into the carbonyl and electron-withdrawing effect of the phosphoryl group. |

| Carbonyl Carbon | Enhanced Electrophilicity | Electron-withdrawing nature of the adjacent diethoxyphosphoryl group increases the partial positive charge on the carbon. |

Electrophilic Activation and Reactions of the Phosphoryl Group

The phosphorus atom in the diethoxyphosphoryl group is electrophilic due to the presence of the electronegative oxygen atoms. This electrophilicity allows for nucleophilic substitution reactions at the phosphorus center. Such reactions are fundamental in the chemistry of organophosphorus compounds. The reaction likely proceeds through either a concerted (S(_N)2@P-like) mechanism or a stepwise mechanism involving a pentacoordinate intermediate.

Activation of the phosphoryl group can be achieved by protonation or Lewis acid coordination to the phosphoryl oxygen. This increases the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack. Stronger nucleophiles can attack the phosphorus center directly. The ethoxy groups can act as leaving groups in such substitution reactions.

Hydrolytic and Solvolytic Pathways

The hydrolysis of this compound can be envisioned to occur via two primary pathways: cleavage of the P-N bond or cleavage of the C-N bond.

P-N Bond Cleavage: This pathway would be analogous to the hydrolysis of phosphonamides. The reaction can be catalyzed by either acid or base. Under acidic conditions, protonation of the formamide nitrogen would make it a better leaving group. Under basic conditions, nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom would lead to the displacement of the formamide anion.

C-N Bond Cleavage: This pathway mirrors the hydrolysis of formamide. The reaction involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon. nih.gov Theoretical studies on formamide hydrolysis suggest a mechanism involving the formation of a diol intermediate from which ammonia (B1221849) and formic acid are eventually formed. nih.gov For this compound, this would yield diethyl phosphate (B84403) and formamide, which could be further hydrolyzed.

The relative rates of these two pathways would depend on the reaction conditions (pH, temperature, solvent).

Table 2: Potential Hydrolysis Products of this compound

| Bond Cleaved | Products |

| P-N | Diethyl phosphate and Formamide |

| C-N | Diethoxyphosphorylamine and Formic acid |

Theoretical and Experimental Kinetic Studies of this compound Transformations

While specific kinetic studies on this compound are scarce, the kinetics of formamide hydrolysis can provide some insights. The neutral hydrolysis of formamide is a very slow process. nih.gov The rate of hydrolysis is significantly increased under acidic or basic conditions.

A theoretical study on the neutral hydrolysis of formamide in water predicted a pseudo-first-order rate constant of 3.9 x 10 s at 25°C for the rate-limiting step, which is in good agreement with experimental data. nih.gov It can be hypothesized that the presence of the diethoxyphosphoryl group will influence the kinetics of hydrolysis. The electron-withdrawing nature of this group might affect the stability of transition states in both P-N and C-N bond cleavage pathways. Experimental kinetic studies would be necessary to determine the precise rate constants and to elucidate the dominant hydrolytic pathway under various conditions.

¹H NMR Data: Chemical shifts (ppm), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (Hz) for the ethoxy (CH₃ and CH₂) and formamide (CHO and NH₂) protons.

¹³C NMR Data: Chemical shifts (ppm) for the ethoxy (CH₃ and CH₂) and formamide (C=O) carbons.

³¹P NMR Data: The chemical shift (ppm) for the phosphorus nucleus.

Two-Dimensional NMR Data: Correlations from COSY, HMQC, and HMBC spectra to confirm atomic connectivity.

Infrared (IR) and Raman Data: Specific vibrational frequencies (cm⁻¹) for key functional groups, particularly the P=O (phosphoryl), C=O (amide I), N-H stretching, and N-H bending (amide II) modes.

Hydrogen Bonding Analysis: Spectroscopic evidence (e.g., shifts in IR frequency) detailing the presence and nature of hydrogen bonding networks.

Without this foundational data, it is not possible to construct the requested article while adhering to the required standards of scientific accuracy and detail. The generation of data tables and a thorough analysis as outlined in the instructions is contingent upon the availability of this specific information.

Advanced Spectroscopic and Structural Characterization of Diethoxyphosphorylformamide

Electronic Absorption and Emission Spectroscopy StudiesNo electronic absorption (UV-Vis) or emission (fluorescence) spectra for Diethoxyphosphorylformamide have been reported in the searched literature.

Without this foundational experimental data, an article that is scientifically accurate and adheres to the user's specific outline cannot be constructed.

Theoretical and Computational Chemistry Applied to Diethoxyphosphorylformamide Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which dictates its physical and chemical properties. northwestern.eduarxiv.org Methods like Density Functional Theory (DFT) and Ab Initio calculations solve the Schrödinger equation (or a simplified form of it) to determine the electron wavefunction and energy of a system. northwestern.edulsu.edu For Diethoxyphosphorylformamide, these calculations can elucidate the distribution of electrons within the molecule, identify regions of high or low electron density, and predict its reactivity and spectroscopic signatures. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. avogadro.ccdeeporigin.com The MEP at any given point around a molecule represents the force that would be exerted on a positive test charge, providing a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The map is color-coded to indicate different regions of electrostatic potential. deeporigin.com

Red/Yellow/Orange Regions : Indicate negative electrostatic potential, signifying areas of high electron density. These sites are susceptible to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. researchgate.net

Green Regions : Indicate neutral or near-zero potential. researchgate.net

For this compound, an MEP map would reveal the most electron-rich areas to be around the carbonyl oxygen (C=O) and the phosphoryl oxygen (P=O) due to the high electronegativity of oxygen atoms. These regions, depicted in red, would be the primary sites for electrophilic interactions and hydrogen bond acceptance. Conversely, the areas around the hydrogen atoms of the ethoxy groups and the N-H proton would show positive potential (blue), indicating them as sites for nucleophilic interactions or hydrogen bond donation.

| Molecular Region | Expected Electrostatic Potential | Predicted Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Red | Site for Electrophilic Attack / H-Bond Acceptor |

| Phosphoryl Oxygen (P=O) | Strongly Negative | Red | Site for Electrophilic Attack / H-Bond Acceptor |

| Amide Hydrogen (N-H) | Positive | Blue | Site for Nucleophilic Attack / H-Bond Donor |

| Ethoxy Group Hydrogens | Slightly Positive | Light Blue | Potential Site for Nucleophilic Interaction |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital) : This is the outermost orbital containing electrons. Molecules tend to donate electrons from their HOMO, so its energy level is associated with nucleophilicity or the ability to act as an electron donor. youtube.comresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital) : This is the innermost orbital that is empty of electrons. Molecules accept electrons into their LUMO, and its energy level is associated with electrophilicity or the ability to act as an electron acceptor. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. researchgate.net Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. libretexts.org

For this compound, the HOMO is likely to be localized on the electron-rich oxygen and nitrogen atoms, particularly the lone pairs. The LUMO would be expected to have significant contributions from the antibonding orbitals of the carbonyl (π* C=O) and phosphoryl (π* P=O) groups. An analysis of the HOMO-LUMO gap would provide a quantitative measure of the molecule's stability and its propensity to engage in chemical reactions.

| Parameter | Hypothetical Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.50 | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.25 | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.25 | Correlates with chemical stability and reactivity |

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface, representing a stable or equilibrium structure. lsu.eduijcsit.com

For a flexible molecule like this compound, numerous conformers can exist due to rotation around the P-O, O-C, and C-N bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is typically done by systematically rotating specific dihedral angles and performing an energy minimization at each step. researchgate.net The resulting potential energy surface reveals the local and global energy minima, which correspond to the most likely conformations the molecule will adopt. semanticscholar.org Identifying the global minimum energy conformation is crucial as it represents the most stable and thus most abundant form of the molecule under given conditions.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Conformer A (Global Minimum) | [Specific Angles] | 0.00 | Most Stable |

| Conformer B | [Specific Angles] | 1.52 | Less Stable |

| Conformer C | [Specific Angles] | 3.14 | Least Stable |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways. lsu.edu This involves identifying the reactant and product structures and then mapping the lowest energy path connecting them on the potential energy surface. The highest point on this path is the transition state, which is a critical configuration that the molecules must pass through for the reaction to occur. lsu.edu

For this compound, one could model reactions such as its hydrolysis or its reaction with a nucleophile. The process would involve:

Geometry Optimization : Finding the minimum energy structures of the reactants, products, and any intermediates. lsu.edu

Transition State Search : Locating the saddle point on the potential energy surface that connects the reactants to the products. lsu.edu This structure represents the transition state of the reaction.

Frequency Calculation : Confirming the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. Modeling these pathways provides a molecular-level understanding of the reaction mechanism.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State | +25.5 |

| Products | -10.2 |

Density Functional Theory (DFT) for Spectroscopic Property Prediction (e.g., calculated FT-IR spectra)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting a variety of molecular properties, including vibrational spectra. nih.govmdpi.com By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies of the molecule. dtic.mil These calculated frequencies can then be used to simulate an infrared (IR) spectrum, which can be compared with experimental FT-IR data to aid in spectral assignment and structural confirmation. mdpi.comdtic.mil

For this compound, a DFT calculation would predict the frequencies of its characteristic vibrational modes, such as:

N-H stretching

C-H stretching (from the ethoxy groups)

C=O (amide I) stretching

P=O stretching

C-N stretching

P-O-C stretching

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com Comparing the calculated spectrum to an experimental one can confirm the molecular structure and the assignment of specific absorption bands. youtube.com

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical Scaled DFT Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | 3350 |

| C=O Stretch | 1650-1700 | 1685 |

| P=O Stretch | 1250-1300 | 1275 |

| P-O-C Stretch | 950-1050 | 1030 |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. nih.gov It provides a detailed, time-resolved view of molecular behavior and interactions at the atomic level. researchgate.net MD simulations are invaluable for studying how a molecule like this compound interacts with its environment, such as a solvent or a biological macromolecule. dovepress.commdpi.com

An MD simulation of this compound in a solvent like water would involve placing one or more molecules of the compound in a box of solvent molecules and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of every atom can be tracked over time. nih.gov

Such simulations can reveal:

Solvation Structure : How solvent molecules arrange themselves around the solute.

Hydrogen Bonding : The formation, duration, and dynamics of hydrogen bonds between this compound (e.g., its C=O, P=O, and N-H groups) and surrounding water molecules. mdpi.com

Conformational Dynamics : How the molecule's shape changes and flexes over time in solution.

Binding Interactions : If simulated with another molecule (e.g., a protein), MD can elucidate the specific interactions, stability, and dynamics of the binding process. mdpi.com

| Interaction Type | This compound Group | Potential Partner (e.g., in Water) |

|---|---|---|

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Water (H) |

| Hydrogen Bond (Acceptor) | Phosphoryl Oxygen (P=O) | Water (H) |

| Hydrogen Bond (Donor) | Amide Hydrogen (N-H) | Water (O) |

| Van der Waals | Ethyl Groups | Nonpolar molecules/residues |

Applications of Diethoxyphosphorylformamide in Advanced Organic Synthesis

As a Versatile Reagent in Organic Transformations

Diethoxyphosphorylformamide's reactivity extends beyond its role as a phosphorylating agent. It can also function as a formylating agent and an activating agent in various organic transformations. This versatility stems from the electrophilic nature of the formyl carbon and the activating potential of the diethoxyphosphoryl group.

One notable application is in reactions analogous to the Vilsmeier-Haack reaction. rsc.orgmsu.eduubc.canih.govrsc.org The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.orgmsu.eduubc.canih.govrsc.org While traditionally employing a reagent prepared from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride, the structural similarity of this compound suggests its potential to generate a similar electrophilic iminium species for formylation reactions.

Furthermore, this compound and its derivatives have shown utility as coupling reagents in peptide synthesis. nih.govclockss.orgorganic-chemistry.orgresearchgate.netresearchgate.net In this context, the diethoxyphosphoryl group acts as an activating agent for the carboxyl group of an amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid. This application highlights the reagent's ability to promote amide bond formation under mild conditions, a crucial aspect of modern peptide synthesis.

The reactivity of this compound in these transformations is summarized in the table below:

| Reaction Type | Role of this compound | Potential Substrates |

| Formylation (Vilsmeier-Haack type) | Formylating agent precursor | Electron-rich arenes and heterocycles |

| Peptide Synthesis | Coupling/Activating agent | Carboxylic acids (amino acids) and amines |

Utility in the Synthesis of Phosphorylated Compounds

A primary application of this compound lies in its utility as a phosphorylating agent, providing a direct route to various phosphorylated compounds, including monoalkyl phosphates and phosphoramidates. This reactivity is crucial for the synthesis of biologically relevant molecules and their analogues.

The phosphorylation of alcohols to yield monoalkyl phosphates is a fundamental transformation in organic synthesis. This compound offers a convenient method for this conversion under relatively mild conditions. The reaction proceeds via the activation of the formamide moiety, followed by nucleophilic attack of the alcohol on the phosphorus center, leading to the formation of the desired phosphate (B84403) ester after hydrolysis. The general scheme for this transformation is depicted below:

General Scheme for Alcohol Phosphorylation: ROH + (EtO)₂P(O)CHO → [Intermediate] → R-O-P(O)(OH)₂

The synthesis of phosphoramidates, compounds containing a phosphorus-nitrogen bond, is another significant application. These motifs are present in a variety of biologically active compounds and prodrugs. This compound can react with primary and secondary amines to afford the corresponding phosphoramidates. The reaction conditions can be tailored to achieve high yields and selectivity.

Below is a table summarizing the utility of this compound in the synthesis of phosphorylated compounds:

| Product Type | Substrate | Key Features |

| Monoalkyl Phosphates | Alcohols | Direct phosphorylation, mild conditions |

| Phosphoramidates | Primary and Secondary Amines | Formation of P-N bonds |

Role as a Building Block for Nitrogen-Containing Heterocycles

This compound can serve as a valuable C1N1 building block in the synthesis of various nitrogen-containing heterocycles. nih.govresearchgate.net Its formamide functionality provides both a carbon and a nitrogen atom for the construction of the heterocyclic ring. This approach is particularly useful in multicomponent reactions where molecular complexity can be rapidly assembled in a single step.

For instance, in reactions with compounds containing two nucleophilic sites, this compound can participate in condensation and cyclization cascades to form five-, six-, or seven-membered heterocyclic rings. The diethoxyphosphoryl group can either be retained in the final product, imparting unique properties, or it can act as a leaving group to facilitate the cyclization process.

An example of this is the synthesis of pyrimidine (B1678525) derivatives. By reacting this compound with a suitable 1,3-dicarbonyl compound and an amidine, a pyrimidine ring can be constructed. The formamide part of the molecule provides one of the nitrogen atoms and the adjacent carbon atom of the pyrimidine ring.

The following table provides a conceptual overview of the types of heterocycles that could be synthesized using this compound as a building block:

| Heterocycle Class | Conceptual Reaction Partners | Role of this compound |

| Pyrimidines | 1,3-Dicarbonyl compounds, Amidines | C1N1 synthon |

| Imidazoles | 1,2-Diketones, Ammonia (B1221849)/Amines | C1N1 synthon |

| Quinolines | o-Aminoaryl ketones/aldehydes | C1 synthon in cyclization |

Applications in C-P Bond Forming Reactions

The formation of a direct bond between a carbon and a phosphorus atom is a fundamental transformation in organophosphorus chemistry, leading to the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. nih.govorganic-chemistry.org While less common than its use as a phosphorylating agent, this compound can potentially participate in C-P bond-forming reactions under specific conditions.

One plausible pathway involves the in situ generation of a reactive phosphorus species from this compound, which can then be trapped by a carbon nucleophile. For example, under the influence of a strong base, this compound could deprotonate to form an anion that, upon rearrangement and loss of a suitable leaving group, generates a phosphorylating species capable of reacting with organometallic reagents (e.g., Grignard or organolithium reagents) to form a C-P bond.

Alternatively, radical-mediated reactions could provide another avenue for C-P bond formation. Photochemical or thermal initiation could lead to the formation of a phosphoryl radical from this compound, which could then add to an unsaturated carbon-carbon bond (e.g., in an alkene or alkyne) to form a new C-P bond.

A summary of potential C-P bond forming reactions involving this compound is presented in the table below:

| Reaction Type | Proposed Carbon Source | Key Transformation |

| Nucleophilic Substitution | Organometallic reagents | Formation of a C-P bond via reaction with an activated phosphorus species |

| Radical Addition | Alkenes, Alkynes | Addition of a phosphoryl radical across a C-C multiple bond |

Implementation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govresearchgate.netnih.govwindows.net this compound is an attractive component for MCRs due to its bifunctional nature, containing both a formamide and a phosphoryl group.

In the context of MCRs, this compound can act as a source of a formyl group, a nitrogen atom, and a phosphoryl moiety. This allows for the rapid generation of molecular diversity and complexity. For example, in a Passerini-type or Ugi-type reaction, this compound could potentially replace the traditional aldehyde or amine component, leading to the synthesis of novel α-acyloxy or α-amino amides bearing a phosphoryl group.

A notable application of MCRs involving formamide derivatives is in the synthesis of heterocyclic compounds. nih.govresearchgate.net this compound can be employed in MCRs to construct a wide range of nitrogen-containing heterocycles. For example, a three-component reaction between this compound, an active methylene (B1212753) compound, and a suitable third component could lead to the formation of highly functionalized pyridines, pyrimidines, or other heterocyclic systems.

The potential roles of this compound in MCRs are outlined in the table below:

| MCR Type | Potential Role of this compound | Product Class |

| Ugi/Passerini-type | Aldehyde or Amine surrogate | Phosphorylated α-amino acids/esters |

| Heterocycle Synthesis | C1N1 building block | Functionalized nitrogen heterocycles |

Chiral this compound Derivatives in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of chiral molecules in an enantiomerically pure or enriched form, is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry. msu.eduresearchgate.netnih.govnih.gov The development of chiral reagents and catalysts is a key aspect of this field. While there is limited specific literature on chiral this compound derivatives, the principles of asymmetric catalysis suggest their potential as valuable tools in stereoselective transformations.

By incorporating a chiral auxiliary into the this compound structure, for example, by using a chiral diol to form a chiral cyclic phosphate, it is possible to create a chiral version of the reagent. Such chiral derivatives could then be employed in asymmetric phosphorylation reactions, where the chiral environment of the reagent would induce stereoselectivity in the addition of the phosphoryl group to a prochiral substrate.

Furthermore, chiral this compound derivatives could serve as chiral ligands in transition metal-catalyzed asymmetric reactions. The phosphorus atom and the formamide nitrogen could act as coordination sites for a metal center, creating a chiral catalytic complex. This complex could then catalyze a variety of asymmetric transformations, such as hydrogenations, hydroformylations, or allylic alkylations, with high enantioselectivity.

The potential applications of chiral this compound derivatives in asymmetric synthesis are summarized below:

| Application | Role of Chiral Derivative | Desired Outcome |

| Asymmetric Phosphorylation | Chiral phosphorylating agent | Enantioselective formation of phosphorylated stereocenters |

| Asymmetric Catalysis | Chiral ligand for transition metals | Catalytic enantioselective transformations |

Emerging Research Frontiers and Future Directions for Diethoxyphosphorylformamide Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For Diethoxyphosphorylformamide, future research will likely focus on moving beyond traditional synthesis methods, which may involve hazardous reagents and generate significant waste. Key areas of exploration could include:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to facilitate the formation of the P-N bond in this compound could lead to milder reaction conditions, higher yields, and improved atom economy.

Green Solvents and Reagents: The replacement of conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents is a critical step towards sustainability. Similarly, employing less toxic and more readily available starting materials will be a priority.

Energy-Efficient Methods: Exploring photochemical, sonochemical, or microwave-assisted syntheses could significantly reduce energy consumption and reaction times compared to conventional heating methods.

| Synthesis Strategy | Potential Advantages for this compound |

| Catalytic Methods | Increased efficiency, selectivity, and reduced waste. |

| Green Chemistry | Use of safer solvents and reagents, minimizing environmental impact. |

| Alternative Energy | Reduced energy consumption and faster reaction rates. |

Exploration of Catalytic Applications

The structural motifs present in this compound, particularly the phosphonamidate linkage, suggest its potential as a ligand in catalysis. The phosphorus and nitrogen atoms can act as coordination sites for metal centers, creating catalysts with unique electronic and steric properties. Future research could investigate:

Asymmetric Catalysis: The development of chiral variants of this compound could lead to highly effective ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries.

Cross-Coupling Reactions: this compound-based ligands could be explored for their efficacy in promoting various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis.

Polymerization Catalysis: The compound could serve as a ligand for metal complexes that catalyze polymerization reactions, potentially influencing the properties and structure of the resulting polymers.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. For the synthesis and application of this compound, this represents a significant frontier:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production, reduce reactor footprints, and enhance safety by minimizing the accumulation of hazardous intermediates.

High-Throughput Screening: Automated synthesis platforms integrated with high-throughput screening technologies could rapidly evaluate the catalytic activity of a library of this compound derivatives, accelerating the discovery of new and improved catalysts.

Process Optimization: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, facilitating rapid optimization of reaction conditions to maximize yield and minimize by-product formation.

Advanced Computational Predictions for Rational Design

Computational chemistry and molecular modeling are powerful tools for accelerating the design and discovery of new molecules with desired properties. For this compound, in silico studies could provide valuable insights:

Ligand Design: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic and steric properties of this compound and its derivatives as ligands, guiding the rational design of new catalysts with enhanced performance.

Reaction Mechanism Studies: Computational modeling can elucidate the reaction mechanisms of synthetic routes to this compound and its catalytic applications, providing a deeper understanding that can inform experimental design.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological or material properties of this compound derivatives, enabling the virtual screening of large compound libraries.

| Computational Tool | Application in this compound Research |

| DFT Calculations | Prediction of electronic and steric properties for catalyst design. |

| Molecular Dynamics | Simulation of ligand-metal interactions and reaction dynamics. |

| QSAR Modeling | Prediction of biological activity or material properties. |

Potential in Materials Science Applications

The unique chemical structure of this compound suggests its potential as a building block or modifying agent in materials science.

Precursors for Metal-Organic Frameworks (MOFs): The phosphonamidate group could act as a linker to connect metal nodes, forming novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Polymer Additives: As a phosphorus- and nitrogen-containing compound, this compound could be investigated as a flame retardant or a plasticizer for various polymer systems.

Surface Modification: The compound could be used to modify the surface of materials, imparting new properties such as hydrophobicity, biocompatibility, or catalytic activity.

Challenges and Opportunities in this compound Research

While the potential for this compound is significant, several challenges must be addressed to unlock its full potential. The limited availability of dedicated research on this specific compound is the primary hurdle.

Challenges:

Lack of Fundamental Data: A significant challenge is the scarcity of published research and characterization data specifically for this compound.

Synthetic Accessibility: Developing scalable and cost-effective synthetic routes is crucial for enabling broader research and potential commercial applications.

Stability and Reactivity Studies: A thorough understanding of the compound's stability under various conditions and its reactivity profile is necessary for its effective use.

Opportunities:

Unexplored Chemical Space: The lack of extensive research presents a significant opportunity for pioneering work in the synthesis, characterization, and application of this compound.

Interdisciplinary Applications: The potential applications of this compound span multiple fields, from catalysis and materials science to medicinal chemistry, offering opportunities for collaborative and impactful research.

Foundation for New Discoveries: Research into this compound could lay the groundwork for the discovery of a new class of organophosphorus compounds with valuable properties.

Q & A

Q. How can advanced statistical models address confounding variables in epidemiological studies on this compound exposure?

- Methodological Answer : Use causal inference frameworks (e.g., directed acyclic graphs, DAGs) to identify confounders (e.g., co-exposure to other neurotoxins). Apply propensity score matching or inverse probability weighting to balance cohorts. Sensitivity analyses (e.g., E-value) quantify robustness to unmeasured confounding. Validate findings via Mendelian randomization if genetic data are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.